ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
CAS No.: 851192-88-6
Cat. No.: VC2724096
Molecular Formula: C22H20N2O3
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851192-88-6 |
|---|---|
| Molecular Formula | C22H20N2O3 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 |
| Standard InChI Key | AKRRISVGKHJITR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 851192-88-6 |
| Molecular Formula | C22H20N2O3 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 |
| Standard InChIKey | AKRRISVGKHJITR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Molecular Structure
The molecular structure of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate consists of a central pyrrole ring substituted at multiple positions. Position 1 of the pyrrole ring contains a methyl group, position 2 features an ethyl carboxylate group, position 3 is substituted with a 4-(benzyloxy)phenyl group, and position 4 contains a cyano group. The benzyloxy group consists of a benzene ring connected to the phenyl group through an oxygen atom, forming an ether linkage. The structural arrangement of these groups around the pyrrole core determines the three-dimensional conformation of the molecule, which is crucial for its interactions with biological targets and its participation in chemical reactions.
The presence of the cyano group at position 4 of the pyrrole ring creates an electron-withdrawing effect that influences the electron distribution across the molecule. This electronic characteristic affects both the reactivity of the pyrrole ring and its potential interactions with biological systems. The ethyl ester at position 2 provides a site for potential hydrolysis or aminolysis reactions, which can be useful for further functionalization or for modulating the compound's properties in biological environments.
Synthesis Methods
Formation of Benzyloxyphenyl Intermediate
The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically begins with the formation of the benzyloxyphenyl intermediate. This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base, commonly potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the deprotonated hydroxyl group of 4-hydroxybenzaldehyde attacks the benzyl bromide, displacing the bromide ion and forming the benzyloxy group. This reaction is typically carried out in a polar aprotic solvent such as acetone or DMF at elevated temperatures to facilitate the substitution process.
Pyrrole Ring Formation
The formation of the pyrrole ring in the synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be achieved through various methods, with the Barton-Zard reaction being one of the notable approaches . This reaction involves the cyclization of nitroalkenes with isocyanoacetates in the presence of a base to form substituted pyrroles. In the specific case of our target compound, a nitrostilbene derivative containing the benzyloxyphenyl group would react with ethyl isocyanoacetate in the presence of a base like potassium carbonate in methanol .
The mechanism of the Barton-Zard reaction involves initial Michael addition of the isocyanoacetate to the nitroalkene, followed by cyclization and elimination of nitrous acid to form the pyrrole ring. This elegant synthetic approach allows for the direct construction of the substituted pyrrole core with the desired functional groups already in place. The yield of this reaction can reach approximately 78%, as observed with similar benzyloxyphenyl-substituted pyrroles . The cyano group at position 4 is typically introduced during this cyclization process, while the methyl group at position 1 (the nitrogen) is usually introduced through subsequent N-alkylation with methyl iodide or dimethyl sulfate in the presence of a base.
Alternative Synthetic Approaches
While the Barton-Zard reaction represents a prominent method for synthesizing the pyrrole core of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, alternative synthetic approaches may also be viable. These could include Paal-Knorr synthesis from appropriate 1,4-dicarbonyl compounds, or modifications of the Hantzsch pyrrole synthesis. Each method offers distinct advantages in terms of starting material availability, reaction conditions, and the pattern of substituents that can be introduced on the pyrrole ring.
The choice of synthetic method would depend on factors such as the desired substitution pattern, scalability requirements, and the availability of starting materials. For research purposes, the Barton-Zard approach appears to be particularly well-suited for the synthesis of this specific compound due to its efficiency in introducing the required substitution pattern. For industrial-scale production, process optimization would be necessary to ensure cost-effectiveness, safety, and environmental sustainability.
Table 2: Synthesis Methods for Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| Formation of Benzyloxyphenyl Intermediate | Etherification | 4-hydroxybenzaldehyde, benzyl bromide, base (e.g., K₂CO₃) | Polar aprotic solvent, elevated temperature |
| Pyrrole Ring Formation | Barton-Zard reaction | Nitrostilbene derivative, ethyl isocyanoacetate, base | Typically in methanol |
| N-Methylation | Alkylation | N-H pyrrole intermediate, methylating agent (e.g., methyl iodide) | Base, appropriate solvent |
Chemical Reactivity
Functional Group Reactivity
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate possesses several reactive functional groups that can participate in various chemical transformations. The ethyl ester group at position 2 can undergo hydrolysis to form the corresponding carboxylic acid, which can then be converted to amides, esters, or reduced to alcohols. This reactivity provides opportunities for creating derivatives with modified solubility, hydrogen-bonding capabilities, or targeting specific biological interactions.
The cyano group at position 4 is particularly versatile, capable of undergoing hydrolysis to an amide or carboxylic acid, reduction to an amine, or serving as a site for nucleophilic addition reactions. These transformations can significantly alter the electronic properties of the molecule and introduce new functional groups for further elaboration. The presence of the cyano group also imparts distinctive electronic characteristics to the pyrrole ring, influencing its reactivity in electrophilic aromatic substitution reactions.
The benzyloxy group can be deprotected under hydrogenolysis conditions to reveal a phenol group, which introduces a new reactive site for further functionalization. This deprotection strategy is valuable for creating hydroxylated derivatives that may exhibit different biological properties or serve as precursors for more complex structures. The pyrrole ring itself, despite the electron-withdrawing influence of the cyano group, retains some nucleophilic character and can participate in selected electrophilic substitution reactions, particularly at position 5, which is unsubstituted in this compound.
Comparison with Similar Compounds
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate shares structural similarities with several other pyrrole derivatives, and comparing their properties and reactivity provides insights into the influence of specific structural features. One closely related compound is ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS: 851193-57-2), which contains an additional bromine atom at position 5 of the pyrrole ring. This bromination alters the electronic distribution within the molecule and provides a site for palladium-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of the compound.
Another related compound is ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate (CAS: 851199-54-7), which lacks the methyl group on the pyrrole nitrogen. The absence of this methyl group leaves the pyrrole NH free for hydrogen bonding and potential deprotonation, which can affect the compound's solubility, crystallinity, and reactivity in certain chemical transformations. The N-H pyrrole would also be more susceptible to N-alkylation reactions, providing an additional site for structural diversification.
Table 3: Comparison of Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate with Similar Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | 851192-88-6 | C₂₂H₂₀N₂O₃ | 360.4 g/mol | Reference compound |
| Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | 851193-57-2 | C₂₂H₁₉BrN₂O₃ | 439.3 g/mol | Additional bromine at position 5 |
| Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate | 851199-54-7 | C₂₁H₁₈N₂O₃ | 346.4 g/mol | No methyl group on pyrrole nitrogen |
| Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate | 731825-89-1 | C₁₅H₁₅N₃O₂ | 269.30 g/mol | Amino group at position 3 instead of benzyloxyphenyl; benzyl group on nitrogen |
Biological Activity and Applications
Research Applications
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate serves as a valuable building block in organic synthesis and chemical research. Its complex structure, featuring multiple functional groups, makes it suitable for the synthesis of more elaborate molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The pyrrole core can be further functionalized through various chemical transformations, allowing for the creation of diverse chemical libraries for structure-activity relationship studies.
In synthetic organic chemistry research, this compound can serve as an intermediate in the preparation of more complex heterocyclic systems. The reactive functional groups present in the molecule provide multiple handles for further elaboration, making it a versatile starting point for the synthesis of novel compounds. Additionally, the compound may be useful in studies focusing on enzyme inhibition and protein interactions, as the various functional groups present in the molecule can engage in different types of interactions with protein binding sites.
Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate and related compounds provides insights into how specific structural features influence biological activity and chemical properties. The pyrrole core serves as the central scaffold, with various substituents modulating the compound's properties. The benzyloxy group at the para position of the phenyl ring enhances lipophilicity and can engage in hydrophobic interactions with biological targets, while also serving as a site for further functionalization or deprotection to reveal a phenol group.
The cyano group at position 4 of the pyrrole ring has a significant influence on the electronic distribution within the molecule due to its strong electron-withdrawing nature. This electronic effect can alter the reactivity of the pyrrole ring and influence binding interactions with biological targets. The ethyl ester at position 2 provides a site for potential hydrolysis to a carboxylic acid, which could be important for solubility and for forming hydrogen bonds with biological targets. The methyl group on the pyrrole nitrogen influences the electron density of the pyrrole ring and prevents this position from participating in hydrogen bonding as a donor.
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